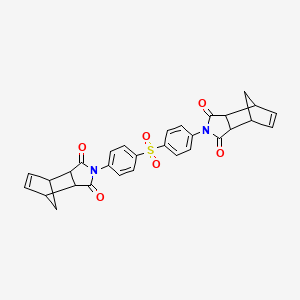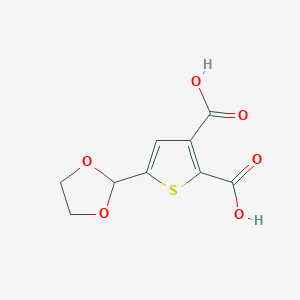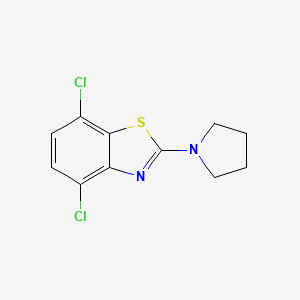
2,2'-(sulfonylbis(4,1-phenylene))bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-(sulfonylbis(4,1-phenylene))bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) is a useful research compound. Its molecular formula is C30H24N2O6S and its molecular weight is 540.59. The purity is usually 95%.
BenchChem offers high-quality 2,2'-(sulfonylbis(4,1-phenylene))bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(sulfonylbis(4,1-phenylene))bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Eco-Benign Catalysts for Organic Synthesis
Sulfonylbis(1,4-phenylene)bis(sulfamic acid) (SPSA) has been recognized for its role as a new heterogeneous catalyst by reacting 4,4′-sulfonyldianiline with chlorosulfonic acid. This catalyst showcases the synthesis of mono- and bis-chromene derivatives under mild conditions, offering environmentally friendly advantages, low cost, and high reusability without the need for organic solvents. This innovation could pave the way for more sustainable chemical processes in pharmaceutical and materials science industries (Mahmoodi & Khazaei, 2017).
Advanced Materials for Fuel Cell Applications
A series of studies have highlighted the development of poly(arylene ether sulfone) copolymers with sulfonated and fluorenyl groups for proton exchange membrane (PEM) fuel cells. These materials exhibit high proton conductivity and low methanol permeability, suggesting their potential as efficient and durable PEM materials. Such copolymers balance the mechanical properties and the electrochemical performance required for fuel cell applications, indicating a significant step forward in energy technology (Wang et al., 2011), (Bae, Miyatake, & Watanabe, 2009).
Molecular Glasses and Non-linear Optical Materials
The synthesis and characterization of novel molecular glasses based on arylmethylene-1,3-indandione derivatives have been reported, demonstrating significant third-order optical non-linearity. These materials are potential candidates for applications in photonic devices and optical communications, providing a path toward the development of new materials with tailored optical properties (Seniutinas et al., 2012).
Polymer Electrolyte Membranes for Direct Methanol Fuel Cells
Research into novel sulfonated cardo poly(arylene ether sulfone)s with bulky and rigid side chains has been conducted to address the specific needs of direct methanol fuel cells (DMFCs). These membranes exhibit high thermal and mechanical properties, low methanol permeability, and high proton conductivity, highlighting the importance of polymer architecture in enhancing fuel cell efficiency and durability (Zheng et al., 2014).
Innovative Sulfone Monomers for Enhanced Polymer Membranes
The development of new sulfone monomers with pendent sulfonic acid groups has led to the synthesis of sulfonated poly(arylene ether sulfone) copolymers. These materials show promise for use in polymer electrolyte membranes due to their flexibility, toughness, and high proton conductivity. This research underscores the potential of molecular engineering in producing high-performance materials for energy and environmental applications (Li et al., 2010).
Propiedades
IUPAC Name |
4-[4-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]sulfonylphenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O6S/c33-27-23-15-1-2-16(13-15)24(23)28(34)31(27)19-5-9-21(10-6-19)39(37,38)22-11-7-20(8-12-22)32-29(35)25-17-3-4-18(14-17)26(25)30(32)36/h1-12,15-18,23-26H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHWYVMRAPZQDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)N6C(=O)C7C8CC(C7C6=O)C=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2454861.png)


![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2454866.png)

![N-(3-hydroxypyridin-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2454868.png)
![(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid](/img/no-structure.png)
![(R)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol hydrobromide](/img/structure/B2454872.png)
![5-fluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2454873.png)


![8-(3,4-dimethylphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2454876.png)
![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-4,4-difluoro-2-methylpyrrolidine-1-carboxylate](/img/structure/B2454877.png)
![6-(4-Fluorophenyl)-2-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2454881.png)